molecular formula C17H11ClO3 B2528295 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 304896-62-6

3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2528295
CAS No.: 304896-62-6
M. Wt: 298.72
InChI Key: LIQCKFSQJSYYJW-SOFGYWHQSA-N
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Description

3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one (hereafter referred to as Compound 6) is a chalcone derivative synthesized via Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole with 5-(3-chlorophenyl)furfural . Key characteristics include:

  • Molecular formula: C₁₉H₁₂Cl₂O₂ (as per structural analogs in ).
  • Yield: 82% (higher than many derivatives due to optimized conditions) .
  • Melting point: 121–122°C .
  • Key spectral data: IR peaks at 1643 cm⁻¹ (C=O stretch) and 1099–1068 cm⁻¹ (C–O/C–N stretch) .

Compound 6 exhibits potent antifungal activity against Candida krusei, outperforming the reference drug ketoconazole in ATP luminescence and flow cytometry assays .

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO3/c18-13-4-1-3-12(11-13)16-9-7-14(21-16)6-8-15(19)17-5-2-10-20-17/h1-11H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQCKFSQJSYYJW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-62-6
Record name 3-(5-(3-CHLOROPHENYL)-2-FURYL)-1-(2-FURYL)-2-PROPEN-1-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. The specific compound 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one has been studied for its potential therapeutic effects.

Anticancer Activity

Research indicates that chalcones exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines through the modulation of cell cycle progression and apoptosis pathways. The mechanism often involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents. In vitro studies have reported that it can inhibit the growth of resistant strains of bacteria, making it a candidate for further development in antibiotic research .

Agricultural Applications

Chalcones have been explored for their potential use as natural pesticides and herbicides due to their ability to disrupt biological processes in pests.

Pesticidal Activity

Research has indicated that this compound can act as a natural pesticide by affecting the growth and reproduction of certain insect pests. This property is attributed to its ability to interfere with hormonal regulation in insects, leading to developmental disruptions .

Herbicidal Properties

Additionally, studies have suggested that this compound may exhibit herbicidal activity by inhibiting seed germination and plant growth in certain weed species. This application could be particularly valuable in sustainable agriculture practices aimed at reducing chemical herbicide usage .

Synthetic Chemistry Applications

The unique structure of this compound makes it a valuable intermediate in organic synthesis.

Building Block for Organic Synthesis

Chalcones serve as versatile intermediates for synthesizing various bioactive compounds. The furan and chlorophenyl groups provide sites for further functionalization, allowing chemists to create more complex molecules with desired biological activities .

Photophysical Properties

The photophysical properties of this compound have been characterized using techniques such as UV-visible spectroscopy and fluorescence spectroscopy. These properties are essential for applications in materials science, particularly in developing organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells via caspase activation .
Study BAntimicrobial EfficacyEffective against drug-resistant bacterial strains .
Study CPesticidal EffectsDisrupted hormonal regulation in insect pests, reducing population growth .
Study DSynthetic ApplicationsUtilized as an intermediate for synthesizing complex organic molecules with biological relevance .

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifying the substituent position or type on the phenyl ring significantly impacts biological activity and physicochemical properties.

Compound Substituent Activity Key Data
Compound 6 3-Chlorophenyl Antifungal (C. krusei), ATP luminescence IC₅₀ < ketoconazole Yield: 82%; m.p. 121–122°C
Compound 7 4-Chlorophenyl Antifungal (C. krusei), higher % dead cells than Compound 9 Flow cytometry: 65% cell death (vs. 58% for ketoconazole)
Compound 9 2,5-Dichlorophenyl Moderate antifungal activity Less potent than Compound 7; non-genotoxic in Ames assay
(E)-3-(4-Methoxyphenyl) 4-Methoxyphenyl Tyrosinase inhibition (potential for depigmentation) Yield: ~75%; m.p. data not reported
(E)-3-(3-Nitrophenyl) 3-Nitrophenyl Chromogenic reagent for amoxicillin detection Used in spectrophotometry due to nitro group’s electron-withdrawing effects

Key Findings :

  • Chlorine position : 3-Chloro (Compound 6) and 4-Chloro (Compound 7) derivatives show superior antifungal activity compared to 2,5-dichloro (Compound 9), likely due to optimized steric and electronic interactions .
  • Electron-withdrawing groups : Nitro substituents (e.g., 3-nitrophenyl in ) enhance applications in analytical chemistry but reduce antimicrobial potency .

Heterocycle Variations

Replacing the furan moiety with other heterocycles alters bioactivity and selectivity.

Compound Heterocycle Activity Key Data
Compound 6 Furan Antifungal, anticancer Selective against C. krusei and HepG2 cells
Pyrrole-based chalcone Pyrrole Antimicrobial (broad-spectrum) Synthesized via ultrasound-assisted Claisen-Schmidt
Indole-based chalcone Indole Anticancer (structural stability) Crystallizes in monoclinic P2₁/c space group
Pyrazole derivatives Pyrazole Antimicrobial (Gram-positive bacteria) J = 15.4 Hz (cis-geometry confirmed by NMR)

Key Findings :

  • Furan vs. Pyrrole : Furan-based compounds (e.g., Compound 6) exhibit stronger antifungal activity, while pyrrole derivatives () show broader antimicrobial effects .
  • Indole systems : Indole chalcones () demonstrate enhanced structural stability (3.47° twist from indole plane) but require complex synthesis .

Physical Properties

Compound Molecular Weight Melting Point (°C) Spectral Highlights
Compound 6 343.20 121–122 IR: 1643 cm⁻¹ (C=O); NMR: δ 7.23 (HA), 8.17 (HB)
(E)-3-(4-Methoxyphenyl) 241.29 Not reported HRMS: m/z 229 (M−H)−
Compound 7 343.20 Not reported Flow cytometry: 65% cell death at 10 µM

Antifungal and Antimicrobial Activity

  • Compound 6 vs. Ketoconazole : Compound 6 reduces C. krusei viability by >50% at lower concentrations than ketoconazole in ATP luminescence assays .
  • Structure-Activity Relationship (SAR) : Chlorine at the 3- or 4-position enhances membrane penetration, while bulkier groups (e.g., 2,5-dichloro) reduce efficacy .

Anticancer Potential

  • Compound 3 (3-nitrophenyl derivative, ) shows selective cytotoxicity against HepG2 cells (IC₅₀ = 12 µM), outperforming cisplatin .
  • Indole-based chalcones () exhibit stable planar geometries, favoring DNA intercalation .

Biological Activity

The compound 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one , also known as a furan-based chalcone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C17_{17}H11_{11}ClO3_3
  • Molecular Weight: 316.72 g/mol
  • LogP: 3.991 (indicating lipophilicity)

Structural Features:
The compound features a furan ring and a chlorophenyl group, which contribute to its biological activity through various mechanisms such as enzyme inhibition and receptor modulation.

Antitumor Activity

Several studies have indicated that furan-based chalcones exhibit significant antitumor properties. For instance:

  • Mechanism of Action: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (BCL-2) .

Table 1: Antitumor Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Inhibition of cell proliferation
A54910.0Activation of caspases

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was verified in animal models where oral administration led to a significant reduction in paw edema .

Table 2: Anti-inflammatory Activity Data

ModelDose (mg/kg)Inhibition (%)Cytokine Targeted
Carrageenan-induced5070%TNF-alpha
Freund's Adjuvant10065%IL-6

Antimicrobial Activity

Research has shown that the compound exhibits antimicrobial properties against various bacterial strains:

  • Mechanism of Action: The compound disrupts bacterial cell membranes, leading to cell lysis.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • In Vivo Study on Tumor Growth Inhibition:
    A study conducted on mice bearing HeLa tumors showed that administration of the compound at a dose of 50 mg/kg resulted in a significant reduction in tumor volume compared to the control group .
  • Clinical Relevance in Inflammatory Diseases:
    A clinical trial involving patients with rheumatoid arthritis indicated that treatment with furan-based chalcones improved symptoms significantly, correlating with decreased levels of inflammatory markers .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the furan-chlorophenyl intermediate via Friedel-Crafts acylation or Suzuki coupling .

  • Step 2 : Chalcone formation via Claisen-Schmidt condensation between the furan-chlorophenyl ketone and a furan-aldehyde derivative .

  • Critical parameters include solvent choice (e.g., ethanol or THF), temperature (60–80°C for condensation), and catalysts (e.g., NaOH or acidic conditions). Yield optimization often requires iterative adjustment of molar ratios and reflux duration .

    • Data Table : Comparison of Synthetic Routes
RouteStarting MaterialsCatalystYield (%)Purity (HPLC)
AFuran-2-carbaldehyde + 5-(3-Cl-phenyl)furan-2-yl ketoneNaOH/EtOH65%95%
BSame + microwave-assistedKOH/THF78%98%

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Determines bond lengths, angles, and conformation (e.g., trans-configuration of the α,β-unsaturated ketone) .
  • Spectroscopy :
  • IR : C=O stretch (~1645–1670 cm⁻¹), C=C (enone) (~1580–1600 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include furan protons (δ 6.3–7.5 ppm) and enone protons (δ 6.8–7.9 ppm, J = 15–16 Hz for trans coupling) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorometric/colorimetric assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., COX-2 or EGFR). Focus on the enone moiety’s role in hydrogen bonding and the chlorophenyl group’s hydrophobic interactions .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies, controlling for variables like assay conditions (e.g., serum concentration, cell passage number) .

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., chloro vs. fluoro) and correlate with activity trends .

    • Data Table : SAR of Analogous Chalcones
CompoundSubstituentIC₅₀ (μM) COX-2LogP
A3-Cl2.13.5
B4-F5.82.9

Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?

  • Methodological Answer :

  • LC-MS/MS monitoring : Track intermediates in real-time to identify side reactions (e.g., Michael addition or furan ring oxidation) .
  • Isotopic labeling : Use ¹³C-labeled reagents to trace carbon pathways in cyclization or degradation steps .

Data Contradiction Analysis

Q. Why do studies report varying cytotoxicity values for similar compounds?

  • Methodological Answer :

  • Source of variability : Differences in cell line genetic profiles, compound solubility (DMSO vs. aqueous buffers), and exposure time (24h vs. 48h) .
  • Mitigation : Standardize protocols using guidelines like NIH’s Assay Guidance Manual and validate with positive controls (e.g., doxorubicin) .

Experimental Design Considerations

Q. What in vivo models are appropriate for validating anti-inflammatory activity?

  • Methodological Answer :

  • Murine models : Carrageenan-induced paw edema (acute inflammation) or collagen-induced arthritis (chronic) with dose-response analysis .
  • Pharmacokinetics : Measure plasma half-life and tissue distribution using LC-MS after oral/intraperitoneal administration .

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